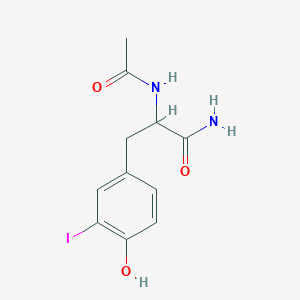

N-Acetyl-3-iodo-L-tyrosine, amide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Formule moléculaire |

C11H13IN2O3 |

|---|---|

Poids moléculaire |

348.14 g/mol |

Nom IUPAC |

2-acetamido-3-(4-hydroxy-3-iodophenyl)propanamide |

InChI |

InChI=1S/C11H13IN2O3/c1-6(15)14-9(11(13)17)5-7-2-3-10(16)8(12)4-7/h2-4,9,16H,5H2,1H3,(H2,13,17)(H,14,15) |

Clé InChI |

WEEJPQQOBNMRHS-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)NC(CC1=CC(=C(C=C1)O)I)C(=O)N |

Origine du produit |

United States |

The Contextual Significance of Halogenated Tyrosine Derivatives in Chemical Biology

Halogenation of the tyrosine ring is a critical modification that imparts unique properties, making these derivatives valuable tools in chemical biology. The introduction of a halogen atom, such as iodine, into the tyrosine scaffold can profoundly influence its physicochemical characteristics. This alteration is leveraged in various research applications, from medical imaging to fundamental studies of protein structure and function.

One of the primary applications of iodinated tyrosine derivatives is in the development of radiolabeled compounds for diagnostic purposes. The iodine atom can be replaced with a radioactive isotope, allowing the molecule to be traced within a biological system. This approach is particularly useful in techniques like Single Photon Emission Computed Tomography (SPECT).

Furthermore, the incorporation of heavy atoms like iodine into proteins is a well-established technique in X-ray crystallography. These heavy-atom derivatives aid in solving the phase problem, a crucial step in determining the three-dimensional structure of macromolecules. The predictable and specific placement of an iodinated tyrosine residue can provide the necessary phasing information to elucidate a protein's architecture.

The presence of a halogen also alters the electronic properties and steric bulk of the tyrosine side chain, which can be used to probe protein-protein interactions and enzyme mechanisms. By substituting native tyrosine with a halogenated analog, researchers can investigate the role of specific residues in biological processes.

The Academic Relevance of the Amide Moiety Within Peptide Chemistry

The amide bond is the cornerstone of peptide and protein chemistry, linking amino acids together to form polypeptide chains. The presence of a C-terminal amide, as seen in N-Acetyl-3-iodo-L-tyrosine, amide, is a common feature in many biologically active peptides. This modification is not merely a synthetic convenience but carries significant functional implications.

In nature, many peptide hormones and neurotransmitters are C-terminally amidated. This amidation neutralizes the negative charge of the carboxylate group, which can be crucial for receptor binding and biological activity. The amide group can also participate in hydrogen bonding, further stabilizing peptide conformations and their interactions with biological targets. From a practical standpoint, the C-terminal amide renders peptides more resistant to degradation by carboxypeptidases, thereby increasing their in vivo half-life.

In synthetic peptide chemistry, the amide moiety is often intentionally incorporated to mimic natural peptides or to enhance their therapeutic potential. The synthesis of peptide amides is a well-established process, often carried out on a solid support. The stability and hydrogen-bonding capabilities of the amide group are also leveraged in the design of peptidomimetics and other synthetic molecules aimed at interacting with protein surfaces.

An Overview of N Acetyl 3 Iodo L Tyrosine, Amide As a Research Scaffold

Strategies for the Iodination of L-Tyrosine Precursors

The introduction of an iodine atom onto the aromatic ring of L-tyrosine is a critical step in the synthesis of halo-tyrosine derivatives. This transformation is typically achieved through electrophilic aromatic substitution, a fundamental reaction in organic chemistry. libretexts.orgfiveable.me

The synthesis of 3-iodo-L-tyrosine relies on the principles of electrophilic aromatic substitution. The phenolic hydroxyl (-OH) group of the tyrosine side chain is a potent activating group, which directs incoming electrophiles to the positions ortho to it on the benzene (B151609) ring. umn.edu The reaction mechanism involves the attack of the electron-rich aromatic ring on an electrophilic iodine species, typically represented as I+. libretexts.orgfiveable.me

Molecular iodine (I₂) itself is generally unreactive toward aromatic rings. libretexts.orglibretexts.org Therefore, its activation is necessary to generate a more potent electrophile. This is commonly achieved by using an oxidizing agent, such as hydrogen peroxide or a copper salt like CuCl₂, which oxidizes I₂ to the reactive I+ species. libretexts.orglibretexts.org In biological systems, such as the human thyroid gland, the enzyme thyroid peroxidase catalyzes the oxidation of dietary iodide (I⁻) to generate an electrophilic iodine species, which then iodinates tyrosine residues in the synthesis of thyroid hormones. libretexts.orgumn.edu The reaction with tyrosine is sufficiently facile that a strong Lewis acid catalyst, often required for other aromatic halogenations, is not necessary. umn.edu The initial iodination leads to mono-iodinated tyrosine, and subsequent reaction can lead to di-iodinated species. umn.edunih.gov

For applications in medical imaging and biological research, tyrosine and its derivatives are often labeled with radioactive isotopes of iodine, such as ¹²³I, ¹²⁴I, ¹²⁵I, and ¹³¹I. nih.gov This process, known as radioiodination, also proceeds via electrophilic substitution on the tyrosine ring. mdpi.com The choice of isotope depends on the intended application; for instance, ¹²³I is used for Single Photon Emission Computed Tomography (SPECT), while ¹²⁴I is a positron emitter used in Positron Emission Tomography (PET). nih.gov

Direct radioiodination methods generate the reactive electrophilic radioiodine species in situ from radioiodide (e.g., [¹²⁴I]NaI). mdpi.comacs.org This is accomplished using oxidizing agents. epa.gov Commonly used agents for this purpose include:

Chloramine-T (CAT): A mild oxidizing agent that facilitates high labeling yields in short reaction times at room temperature. epa.gov

Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril): A water-insoluble oxidizing agent that is often coated onto the surface of the reaction vessel, providing a mild and efficient method for radioiodination. acs.orgresearchgate.net

The reaction conditions, such as pH and the concentration of the oxidizing agent, must be carefully optimized. epa.gov The primary site of radioiodination is the tyrosine residue, though at pH values above 8.5, some reaction can occur at histidine residues. nih.govmdpi.com Following the reaction, any unreacted radioactive species are typically removed to ensure high radiochemical purity. mdpi.com

N-Acetylation Techniques in Amino Acid Functionalization

N-acetylation is a common and crucial modification of amino acids and proteins, involving the transfer of an acetyl group (-COCH₃) to the nitrogen atom of the primary amino group. creative-proteomics.comwikipedia.org This modification, which forms an amide linkage, alters the chemical properties of the N-terminus, for example, by neutralizing its positive charge and increasing its hydrophobicity. wikipedia.org In the synthesis of this compound, this step converts the amino group of the 3-iodo-L-tyrosine intermediate into an acetamido group.

The acetylation of the α-amino group can be achieved using various acetylating agents, with acetic anhydride (B1165640) being a popular and effective choice. nih.gov The reaction's selectivity is highly dependent on the conditions. To achieve preferential acetylation of the α-amino group over other potentially reactive sites, such as the ε-amino group of lysine (B10760008) in a peptide, careful control of pH is essential. nih.gov Running the reaction at a neutral or slightly acidic pH (around pH 4.5-6.0) and at low temperatures (e.g., 0°C) can favor Nα-selective acetylation because the α-amino group is less protonated and thus more nucleophilic than the ε-amino group under these conditions. nih.gov Controlling the amount of acetic anhydride used is also critical to achieving the desired selective modification. nih.gov

While enzymatic N-acetylation by N-terminal acetyltransferases (NATs) is a widespread and vital post-translational modification in biology, chemical methods are typically employed in synthetic organic chemistry. wikipedia.orgnilssonlab.se

Amide Bond Formation in Peptide and Amino Acid Derivative Synthesis

The final step in synthesizing this compound is the formation of a primary amide at the C-terminus. The direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient due to the competing acid-base reaction, which forms a stable carboxylate-ammonium salt. fishersci.co.uklibretexts.org Consequently, the carboxylic acid group must first be "activated" to make it more electrophilic. fishersci.co.ukresearchgate.net

A wide array of methods has been developed to facilitate amide bond formation, a reaction of paramount importance in peptide synthesis and medicinal chemistry. nih.govnih.gov These methods rely on coupling reagents that convert the carboxylic acid into a highly reactive intermediate. fishersci.co.ukbachem.com

Classical Approaches:

Acyl Halides: The conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) is a traditional method. fishersci.co.ukresearchgate.net The resulting acyl chloride readily reacts with an amine to form the amide. fishersci.co.uklibretexts.org This method often requires a base to neutralize the HCl byproduct. fishersci.co.uk

Modern Coupling Reagents: Modern peptide chemistry has introduced a diverse range of more sophisticated coupling reagents that allow for milder reaction conditions and help minimize side reactions like racemization. hepatochem.com These are broadly categorized as carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. fishersci.co.uk

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. fishersci.co.ukpeptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. fishersci.co.uk To suppress racemization and improve efficiency, these are often used with additives like 1-Hydroxybenzotriazole (HOBt). bachem.comhepatochem.compeptide.com

Phosphonium Salts: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are highly effective, particularly for sterically hindered couplings. peptide.com

Aminium/Uronium Salts: This class includes HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). bachem.comhepatochem.com They are known for their high efficiency, rapid reaction times, and low rates of racemization, making them very popular in both solution-phase and solid-phase peptide synthesis. bachem.comhepatochem.com

Table 1: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Example(s) | Key Features | Additives Often Used |

|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Widely used, forms O-acylisourea intermediate. fishersci.co.ukpeptide.com | HOBt, HOSu to reduce racemization. bachem.com |

| Phosphonium Salts | PyBOP, PyAOP | Highly effective, good for hindered couplings. peptide.com | DIEA (base). hepatochem.com |

| Aminium/Uronium Salts | HBTU, HATU, TBTU | Very efficient, fast reactions, low racemization. bachem.com | DIEA (base). hepatochem.com |

Chemoselectivity is a central challenge in the synthesis of complex molecules like amino acid derivatives. nih.gov When forming the C-terminal amide of N-Acetyl-3-iodo-L-tyrosine, the reaction must be selective for the α-carboxyl group without affecting the newly formed N-acetyl group or the phenolic hydroxyl group on the side chain.

The classical approach to ensuring such selectivity involves the use of protecting groups. nih.govacademie-sciences.fr For instance, the N-terminus is protected (e.g., with a Boc or Fmoc group) before the C-terminus is activated and reacted with an amine. However, since the target molecule is N-acetylated, this acetyl group itself serves as the N-terminal protecting group during the final amidation step. The phenolic hydroxyl may also require protection depending on the reactivity of the chosen coupling reagents.

More advanced methods seek to achieve direct, chemoselective amidation of unprotected or minimally protected amino acids to improve synthetic efficiency by reducing the number of protection and deprotection steps. nih.gov For example, specific boron-based catalysts have been shown to facilitate the direct and chemoselective amidation of unprotected amino acids. researchgate.net Similarly, certain transition-metal-free methods have been developed for the chemoselective functionalization of amides. acs.org These strategies represent an ongoing effort to develop more atom-economical and sustainable synthetic routes. nih.govresearchgate.net

Derivatization from N-Acetyl-L-tyrosine Amide

The primary method for synthesizing this compound is through the direct electrophilic iodination of the precursor, N-Acetyl-L-tyrosine amide. This reaction targets the aromatic ring of the tyrosine residue. The phenol (B47542) group of tyrosine is activating and ortho-, para-directing. As the para position is occupied by the amino acid backbone, electrophilic substitution occurs at one or both of the ortho positions (C3 and C5).

The synthesis begins with the N-acetylation of the L-tyrosine amine group, followed by amidation of the carboxyl group to form the stable starting material, N-Acetyl-L-tyrosine amide. The subsequent key step is the regioselective introduction of an iodine atom at the C3 position of the phenyl ring.

This is typically achieved through an electrophilic aromatic substitution mechanism. libretexts.org Various reagents and conditions can be employed to generate a suitable electrophilic iodine species (often conceptually regarded as I+). libretexts.org Common methods involve the use of molecular iodine (I₂) in the presence of an oxidizing agent, or more reactive iodinating agents like iodine monochloride (ICl). The choice of reagent and reaction conditions is crucial for controlling the degree of iodination, aiming for mono-iodination rather than the formation of the di-iodinated analog, N-Acetyl-3,5-diiodo-L-tyrosine, amide.

In a typical laboratory procedure, N-Acetyl-L-tyrosine amide is dissolved in a suitable solvent and treated with an iodinating agent. Oxidizing agents such as chloramine-T, Iodogen, or potassium iodate (B108269) (KIO₃) with potassium iodide (KI) can be used to facilitate the reaction. epa.govnih.govcapes.gov.br The reaction progress is monitored to optimize the yield of the desired mono-iodinated product. Purification is generally performed using chromatographic techniques.

| Reagent/Component | Role in Synthesis | Typical Example(s) | Key Considerations |

|---|---|---|---|

| Starting Material | The molecular scaffold to be functionalized. | N-Acetyl-L-tyrosine amide | Purity of the starting material is essential for a clean reaction. |

| Iodine Source | Provides the iodine atom for the substitution. | Potassium Iodide (KI), Molecular Iodine (I₂) | Iodine itself is often unreactive and requires activation. libretexts.org |

| Oxidizing Agent | Oxidizes the iodide source to generate a potent electrophile (I+). | Chloramine-T, Iodogen, KIO₃, Hydrogen Peroxide (H₂O₂) | Stoichiometry must be controlled to prevent over-oxidation or di-iodination. libretexts.orgnih.gov |

| Solvent | Provides the reaction medium. | Aqueous buffers, Methanol (B129727), Acetic Acid | Choice depends on the solubility of the substrate and reagents. |

| Purification Method | Isolates the desired product from byproducts and unreacted material. | High-Performance Liquid Chromatography (HPLC), Column Chromatography | Necessary to separate mono-iodinated, di-iodinated, and starting materials. capes.gov.br |

Advanced Synthetic Approaches to Complex Tyrosine-Based Architectures

Beyond simple halogenation, modern organic synthesis provides powerful tools to construct highly complex and diverse molecules from tyrosine. These advanced methods enable precise modifications to the tyrosine scaffold, facilitating the creation of novel peptidomimetics, probes, and therapeutic candidates.

Palladium-Catalyzed C-H Functionalization

A significant advancement in peptide and amino acid chemistry is the late-stage functionalization of C-H bonds. Palladium-catalyzed reactions allow for the direct acylation or acetoxylation of the tyrosine aromatic ring at the ortho-position with high site-selectivity. acs.orgnih.gov This method avoids the need for pre-functionalized starting materials. In a typical reaction, a tyrosine-containing peptide is reacted with an alcohol or aldehyde in the presence of a palladium(II) catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), and an oxidant. acs.orgrsc.org This approach is distinguished by its compatibility with aqueous environments and its tolerance of sensitive functional groups present in complex peptides. rsc.org

Negishi Cross-Coupling Reactions

The Negishi cross-coupling is a robust and versatile C-C bond-forming reaction that joins an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org This reaction has been extensively used in the synthesis of unnatural amino acids with complex side chains that are not accessible through other means. rsc.orgrsc.org For tyrosine-based structures, a halogenated tyrosine derivative (e.g., an iodo-tyrosine) can be coupled with various organozinc reagents to introduce new alkyl, alkenyl, or aryl groups. This method is highly valued for its functional group tolerance and effectiveness in creating sterically hindered biaryl linkages, which are common in natural products and drug candidates. wikipedia.orgrsc.org

Enzymatic and Biosynthetic Approaches

Biocatalysis offers a highly specific and environmentally benign alternative to traditional chemical synthesis. Enzymes like tyrosine phenol-lyase (TPL) can be used to synthesize a variety of tyrosine analogs. rsc.orgnih.gov TPL, for instance, can catalyze the reaction between various phenol derivatives and an ammonium (B1175870) pyruvate (B1213749) source to generate novel tyrosine-based amino acids. nih.govsigmaaldrich.com This allows for the incorporation of different functionalities onto the phenyl ring. Furthermore, cellular systems have been engineered for the in vivo biosynthesis of tyrosine analogs and their direct incorporation into proteins, opening avenues for enzyme engineering and the production of proteins with novel properties. rsc.org

| Synthetic Approach | Key Reagents/Catalysts | Transformation Achieved | Example Application |

|---|---|---|---|

| Pd-Catalyzed C-H Acylation | Pd(OAc)₂, Aldehydes/Alcohols, Oxidant (e.g., T-hydro) | Direct, site-selective introduction of acyl groups onto the tyrosine ring. acs.org | Creation of peptidomimetics with altered side-chain topology. rsc.org |

| Negishi Cross-Coupling | Pd or Ni Catalyst (e.g., Pd(PPh₃)₄), Organozinc Reagent, Halogenated Tyrosine | Formation of new C-C bonds, linking novel organic fragments to the tyrosine ring. wikipedia.orgrsc.org | Synthesis of unnatural amino acids with aromatic or heteroaromatic side chains. rsc.org |

| Enzymatic Synthesis | Tyrosine Phenol-Lyase (TPL), Phenol Analogs, Ammonium Pyruvate | Highly specific synthesis of tyrosine analogs from diverse precursors. nih.govsigmaaldrich.com | Biosynthesis of fluorinated or azido-functionalized tyrosines for protein engineering. rsc.org |

Genetic Code Expansion (GCE) for Site-Specific Incorporation

Genetic code expansion is a technique that reprograms the cellular translation machinery to incorporate ncAAs in response to a reassigned codon, most commonly the amber stop codon (UAG). nih.gov This process relies on an engineered, orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA). nih.govacs.org This orthogonal pair functions independently of the host cell's endogenous synthetases and tRNAs, ensuring the high fidelity of ncAA incorporation. acs.org

The cornerstone of incorporating an iodinated tyrosine derivative is the development of an aminoacyl-tRNA synthetase that specifically recognizes it while discriminating against all endogenous amino acids. Researchers have successfully engineered tyrosyl-tRNA synthetase (TyrRS) from organisms like Escherichia coli and Methanocaldococcus jannaschii for this purpose. bruker.comnih.gov

The engineering process involves modifying the amino acid binding pocket of the synthetase. In the wild-type TyrRS, key residues form hydrogen bonds with the hydroxyl group of tyrosine and provide specificity. acs.org To create a pocket that accommodates the bulky iodine atom of 3-iodo-L-tyrosine, mutations are introduced through directed evolution and site-directed mutagenesis. bruker.com For example, in E. coli TyrRS, mutations at positions like Tyr37 and Gln195 were found to be critical. The Y37V mutation creates space for the iodine atom, while the Q195C mutation helps reduce misrecognition of the natural L-tyrosine. bruker.com These engineered synthetases, often termed iodoTyrRS, can then efficiently charge a suppressor tRNA with the desired unnatural amino acid, such as 3-iodo-L-tyrosine. bruker.comnih.gov While much of the foundational research has been performed with 3-iodo-L-tyrosine, the principles of synthetase engineering are applicable to closely related derivatives like this compound.

Table 1: Key Mutations in Engineered Tyrosyl-tRNA Synthetases for Iodotyrosine Recognition

| Original Enzyme | Key Mutations | Resulting Specificity | Reference |

|---|---|---|---|

| E. coli TyrRS | Y37V, Q195C | Specific recognition of 3-iodo-L-tyrosine over L-tyrosine. bruker.com | bruker.com |

| M. jannaschii TyrRS | Y32G, L65V, H70N, F108Y, D158G, I159L | Evolved to specifically incorporate 3-iodo-L-tyrosine. bruker.com | bruker.com |

Amber Codon Suppression Techniques for Unnatural Amino Acid Integration

Once an engineered aaRS for the unnatural amino acid is available, it is used in concert with an orthogonal suppressor tRNA to hijack a codon. nih.gov The most frequently used method is amber codon suppression, which targets the UAG stop codon. universiteitleiden.nlutoronto.ca A tRNA that would naturally recognize a different codon is mutated to have an anticodon loop (e.g., CUA) that recognizes the UAG codon. nih.govresearchgate.net

When a gene of interest is engineered to contain a UAG codon at a specific site, the suppressor tRNA, charged with the iodinated tyrosine by the co-expressed engineered synthetase, will read this codon and insert the unnatural amino acid into the growing polypeptide chain. nih.govnih.gov This allows for the production of a full-length protein containing the ncAA at a precisely defined position. universiteitleiden.nl This technique has been successfully used to incorporate 3-iodo-L-tyrosine and other analogs into proteins in bacteria, yeast, and even mammalian cells. nih.govnih.gov

This compound as a Structural and Biophysical Probe

The true utility of incorporating an iodinated tyrosine lies in its application as a probe. The heavy iodine atom provides a unique biophysical handle that can be exploited in several advanced analytical techniques to study protein structure and conformational dynamics.

A major bottleneck in determining the three-dimensional structure of a protein by X-ray crystallography is the "phase problem." gu.se The diffraction pattern from a crystal provides the intensities of the X-rays, but not their phases, which are essential for calculating the electron density map of the molecule. gu.se One powerful method to solve this is Single-Wavelength Anomalous Dispersion (SAD) phasing.

This technique relies on the presence of heavy atoms in the protein, which scatter X-rays anomalously. The iodine atom in 3-iodo-L-tyrosine is an excellent anomalous scatterer. bruker.com By incorporating this amino acid into a protein, researchers can collect diffraction data at a single X-ray wavelength and use the anomalous signal from the iodine to calculate the initial phases and determine the protein's structure. bruker.com This approach has been successfully used to solve the crystal structures of proteins like the ribosomal protein N-acetyltransferase, demonstrating its power and utility. bruker.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of proteins in solution. nih.govnih.gov The incorporation of an iodinated amino acid can serve as a useful probe for monitoring conformational changes. The large, electron-dense iodine atom can perturb the local magnetic environment of the protein.

These perturbations can lead to changes in the chemical shifts of nearby atomic nuclei, an effect known as chemical shift perturbation (CSP). By monitoring the NMR spectra of a protein containing iodotyrosine, researchers can detect conformational changes that occur upon ligand binding, protein-protein interaction, or other functional events. bruker.com While direct NMR studies focusing specifically on this compound as a probe are not extensively documented, the principles of using halogenated amino acids to induce detectable perturbations are well-established in protein NMR. nih.gov

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that detects molecules with unpaired electrons, making it highly suitable for studying paramagnetic species like free radicals or proteins tagged with stable radical probes (spin labels). nih.govnih.gov The standard approach in protein EPR, known as site-directed spin labeling (SDSL), involves introducing a nitroxide spin label, most commonly at a cysteine residue. researchgate.netresearchgate.net

However, methods have also been developed for attaching spin labels to other residues, including tyrosine. researchgate.net While the this compound itself is not paramagnetic, its tyrosine scaffold is a target for modification. It could potentially be used in advanced EPR experiments in two main ways. First, the iodinated tyrosine could serve as an attachment point for a paramagnetic spin label via chemical modification. researchgate.net Second, its presence could influence the EPR spectrum of a nearby, conventionally attached spin label, providing structural information. Although direct use of iodotyrosine as a primary EPR probe is not a mainstream application, the potential exists to leverage its unique chemical properties in the broader context of EPR structural biology. nih.gov

Employing Infrared (IR) and Raman Spectroscopy for Mechanistic Insights

Infrared (IR) and Raman spectroscopy are powerful techniques for elucidating the structural dynamics and function of proteins. The incorporation of spectroscopic probes with unique vibrational signatures into proteins allows for the study of specific sites without interference from the rest of the protein. In the context of this compound and related iodinated tyrosine derivatives, these vibrational spectroscopy methods offer a window into mechanistic details of protein function.

The introduction of a carbon-iodine (C-I) bond, as found in 3-iodotyrosine, provides a unique vibrational probe. The C-I stretching frequency is sensitive to the local environment, including solvent polarity, hydrogen bonding, and electric fields. This sensitivity can be exploited to monitor changes in the protein's structure and dynamics during processes like ligand binding, catalysis, or conformational changes.

While direct spectroscopic studies on this compound itself are not extensively documented in publicly available research, the principles are derived from studies using similar labeled amino acids. For instance, the incorporation of amino acids with carbon-deuterium (CD), nitrile (CN), azide (B81097) (N₃), or nitro (NO₂) groups creates distinct spectroscopic handles in a region of the IR spectrum that is otherwise transparent for proteins (1800–2500 cm⁻¹). nih.gov This allows for the precise monitoring of the labeled site. The C-I bond in iodotyrosine offers a similar, albeit in a different spectral window, opportunity to gain mechanistic insights.

Fourier Transform Infrared (FTIR) difference spectroscopy, in particular, can be used to track light-induced or reaction-induced conformational changes. By comparing the spectra before and after a specific event, subtle changes in the vibrational modes of the incorporated iodotyrosine can be detected, providing information about the local environmental changes associated with the protein's mechanism. frontiersin.org

Functionalization of Peptides and Proteins for Mechanistic Studies

The incorporation of noncanonical amino acids (ncAAs) like 3-iodotyrosine, a core component of this compound, into peptides and proteins is a powerful strategy in chemical biology and protein engineering. This approach allows for the introduction of novel chemical functionalities, spectroscopic probes, and structural modifications to investigate and manipulate protein function.

Investigation of Protein Folding, Stability, and Activity through Noncanonical Amino Acid Incorporation

The site-specific or residue-specific incorporation of ncAAs can provide valuable insights into protein folding, stability, and activity. nih.govtue.nl By replacing a canonical amino acid with an analog like 3-iodotyrosine, researchers can probe the role of that specific residue in maintaining the protein's three-dimensional structure and function.

The introduction of a bulky, hydrophobic iodine atom on the tyrosine ring can have significant effects on local protein structure and stability. These perturbations can be systematically studied to understand the forces that govern protein folding and conformational stability. For example, the replacement of methionine with more hydrophobic or hydrophilic analogs has been shown to drastically affect the aggregation behavior of the human prion protein. nih.gov Similarly, the incorporation of 3-iodotyrosine can be used to modulate the hydrophobic interactions within a protein core or at protein-protein interfaces, thereby influencing its stability and folding kinetics.

Furthermore, the altered electronic properties of the iodinated phenol ring can impact the catalytic activity of enzymes if the modified tyrosine is located in or near the active site. This allows for a detailed investigation of the electronic requirements for catalysis. Studies have shown that even subtle changes, such as the introduction of a fluoro group on tyrosine, can alter the fluorescence properties and quantum yields of fluorescent proteins, demonstrating the sensitivity of protein function to such modifications. nih.gov The incorporation of 3-iodotyrosine offers a similar tool to probe and engineer protein activity. nih.gov

| Application Area | Effect of 3-Iodotyrosine Incorporation | Research Insights |

| Protein Folding | Perturbs local hydrophobic and steric interactions. | Elucidates the role of specific residues in the folding pathway and final protein conformation. |

| Protein Stability | Can increase or decrease thermal and chemical stability depending on the local environment. | Provides information on the forces (e.g., hydrophobic effect, van der Waals interactions) contributing to protein stability. ucl.ac.uk |

| Protein Activity | Modulates enzymatic activity by altering the electronic and steric properties of the active site. | Helps to define the structure-activity relationship and the catalytic mechanism of enzymes. nih.gov |

Probing Enzyme Mechanisms with this compound Analogs

Analogs of this compound, where the core 3-iodotyrosine structure is present, serve as valuable tools for probing enzyme mechanisms. Site-directed mutagenesis is a common technique to identify catalytically important residues, but it can sometimes lead to significant structural changes that complicate the interpretation of results. nih.gov The use of noncanonical amino acids with subtle modifications provides a more nuanced approach.

By incorporating 3-iodotyrosine into an enzyme's active site in place of a native tyrosine, researchers can investigate the role of the hydroxyl group and the aromatic ring in catalysis. The iodine atom can act as a heavy-atom probe for X-ray crystallography, aiding in the determination of the enzyme's structure with bound substrates or inhibitors. nih.gov This structural information is crucial for understanding the catalytic mechanism at a molecular level.

Furthermore, the altered pKa of the iodinated phenol can be used to probe the importance of proton transfer steps in enzymatic reactions. The electron-withdrawing nature of the iodine atom lowers the pKa of the phenolic hydroxyl group, which can affect the catalytic efficiency if this group acts as a general acid or base catalyst.

Studies on Membrane Protein Structure and Dynamics

Membrane proteins are notoriously difficult to study due to their hydrophobic nature and the requirement of a membrane environment for proper folding and function. frontiersin.orgnih.govnih.gov The incorporation of probes like 3-iodotyrosine can provide valuable structural and dynamic information. mdpi.com

The iodine atom in 3-iodotyrosine can serve as a spectroscopic or crystallographic marker. In X-ray crystallography, the heavy iodine atom can aid in solving the phase problem through single-wavelength anomalous diffraction (SAD) experiments, which can be particularly useful for membrane proteins that are challenging to crystallize. nih.gov

In the context of Nuclear Magnetic Resonance (NMR) spectroscopy, the introduction of a ¹³C or ¹⁵N-labeled iodotyrosine can provide site-specific information about the protein's structure, dynamics, and interaction with the lipid bilayer. nih.gov While not a direct spin label, the presence of the iodine atom can influence the local magnetic environment, providing additional structural constraints.

Furthermore, techniques like site-directed spin-labeling Electron Spin Resonance (ESR) spectroscopy, while typically employing nitroxide spin labels, highlight the power of introducing site-specific probes to study membrane protein topography, secondary structure, and conformational changes. researchgate.net The principles of using site-specific probes are transferable, and iodotyrosine can be a valuable tool in a multi-technique approach to understanding membrane protein structure and dynamics. mdpi.comresearchgate.net

Development of Radiolabeled Analogs for Biochemical Tracer Research

Radiolabeled compounds are indispensable tools in biochemical and medical research, allowing for the non-invasive tracking of biological processes in vitro and in vivo. longdom.org Analogs of this compound can be radiolabeled with various isotopes of iodine to serve as biochemical tracers for a range of applications, including Positron Emission Tomography (PET) imaging. nih.gov

The direct iodination of tyrosine residues in peptides and proteins is a common method for radiolabeling. nih.gov This process involves the electrophilic substitution of protons on the phenol ring with a radioactive iodine cation (I⁺). Various oxidizing agents can be used to generate the I⁺ from radioactive iodide. nih.gov

Different iodine isotopes are available for various research needs. For instance, Iodine-125 is used in preclinical research, Iodine-123 for Single-Photon Emission Tomography (SPECT), and Iodine-124 for PET. nih.gov The choice of isotope depends on factors like half-life, emission type, and the biological process being studied.

Radiolabeled tyrosine derivatives have been developed as tracers for amino acid transport and metabolism in tumors. nih.gov PET imaging with such tracers can provide valuable information on tumor proliferation and response to therapy. The development of radiolabeled tyrosine kinase inhibitors (TKIs) for PET (TKI-PET) is also an active area of research for understanding drug biodistribution and efficacy. nih.gov

| Iodine Isotope | Application | Key Features |

| Iodine-125 (¹²⁵I) | Preclinical research, Radioimmunoassays (RIA) | Long half-life, Gamma emitter |

| Iodine-123 (¹²³I) | Single-Photon Emission Tomography (SPECT) | Shorter half-life than ¹²⁵I, Gamma emitter |

| Iodine-124 (¹²⁴I) | Positron Emission Tomography (PET) | Positron emitter, Allows for quantitative imaging |

| Iodine-131 (¹³¹I) | Therapeutic applications | Beta and gamma emitter |

The synthesis of these radiotracers requires careful optimization to ensure high radiochemical purity and yield. nih.gov Once produced, these radiolabeled analogs of this compound can be used to trace metabolic pathways, visualize protein localization, and assess the in vivo behavior of targeted drugs. longdom.orgnih.gov

Mechanistic Investigations and Reaction Dynamics

Elucidation of Palladium-Catalyzed Amide Arylation Mechanisms

The formation of an amide bond via palladium-catalyzed cross-coupling reactions, often referred to as Buchwald-Hartwig amination, represents a powerful tool in organic synthesis. When applied to a substrate like N-Acetyl-3-iodo-L-tyrosine, the reaction involves the coupling of the aryl iodide moiety with an amine. While direct mechanistic studies on N-Acetyl-3-iodo-L-tyrosine, amide are not extensively documented, the mechanism can be elucidated from well-established principles for aryl iodides. nih.govacs.org

The generally accepted catalytic cycle for the palladium-catalyzed amination of an aryl iodide (Ar-I) is initiated by the oxidative addition of the Ar-I to a Pd(0) complex. nih.gov This step forms a Pd(II) intermediate. The specific ligands coordinated to the palladium center, often bulky and electron-rich phosphines, are crucial for the efficiency of this step and subsequent transformations. nih.gov Following oxidative addition, the amine substrate coordinates to the palladium center, and deprotonation by a base generates a palladium-amido complex. The final and rate-determining step is typically the reductive elimination from this complex, which forms the new C-N bond of the arylated amide product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. nih.govnih.gov

A plausible reaction pathway for a related transformation, the palladium-catalyzed synthesis of aldehydes from aryl iodides, also highlights these fundamental steps: oxidative addition of the aryl iodide to Pd(0), insertion of a carbonyl source (like CO), and the final reductive elimination to yield the product. nih.gov

Kinetic Studies of Iodination and Acylation Reactions Involving Tyrosine Scaffolds

The synthesis of this compound, involves two key transformations of the parent L-tyrosine molecule: iodination of the aromatic ring and acylation of the alpha-amino group. Kinetic studies of these individual steps provide insight into the reaction rates and controlling factors.

Kinetic investigations reveal that the rate of iodination is significantly influenced by pH and the specific enzyme used. nih.govscialert.net For instance, the LPO-catalyzed reaction is approximately 10 times faster than the HRP-catalyzed reaction under similar conditions. nih.gov This is attributed to a different dominant mechanism where LPO can directly facilitate the transfer of the iodine species to a tyrosine molecule bound near its heme active site. nih.gov The reaction rate is generally independent of the specific peptide sequence in which the tyrosine residue is located. nih.gov

Below is a table summarizing kinetic parameters for the reaction between L-Tyrosine and iodine at pH 5.6. scialert.net

| Temperature (°C) | k (L mol⁻¹ s⁻¹) | Eₐ (kJ mol⁻¹) | A (L mol⁻¹ s⁻¹) | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J mol⁻¹ K⁻¹) | ΔG‡ (kJ mol⁻¹) |

| 15.0 | - | 36.82 | 2.032 x 10⁶ | 34.34 | -132.4 | 73.17 |

| 25.0 | - | 36.82 | 2.032 x 10⁶ | 34.34 | -132.4 | 73.17 |

| Data obtained at 298.15 K (25.0 °C). scialert.net |

Acylation Kinetics: The acylation of the amino group of amino acids is another fundamental reaction. Studies on the acylation of various α-amino acids with reagents like p-nitrophenyl p-nitrobenzoate show that the reaction follows pseudo-first-order kinetics when the amino acid is in large excess. asianpubs.org The reactivity of the amino acid in acylation is dependent on its structure, with steric hindrance around the amino group generally decreasing the reaction rate. asianpubs.org The synthesis of N-acetyl-L-tyrosine can be achieved more conveniently through the saponification of N-acetyl-L-tyrosine methyl ester, which is itself formed by the acetylation of L-tyrosine methyl ester. caltech.edu

Chemo- and Regioselectivity in the Functionalization of Tyrosine and its Amide Derivatives

Achieving selectivity is a major challenge when functionalizing a multifunctional molecule like a tyrosine derivative.

Regioselectivity in Iodination: The iodination of tyrosine is highly regioselective. The electron-donating hydroxyl group on the phenyl ring activates the ortho positions (C-3 and C-5) towards electrophilic aromatic substitution. fiveable.me Consequently, iodination occurs almost exclusively at these positions. Controlling the reaction to achieve selective mono-iodination at the C-3 position over di-iodination at both C-3 and C-5 is a key challenge. This can often be controlled by carefully managing the stoichiometry of the iodinating reagent. nih.govresearchgate.net For example, using a slight excess of an iodinating agent like Selectfluor and NaI can lead to a mixture of starting material, mono-iodinated, and di-iodinated products, with the ratio being dependent on the reaction conditions. researchgate.net

Chemoselectivity: Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the context of this compound, this is particularly relevant during palladium-catalyzed reactions. For instance, in a C-N coupling reaction, the catalyst must selectively activate the C-I bond without reacting with the amide groups (both in the backbone and side chain) or the phenolic hydroxyl group. The high chemoselectivity of palladium catalysts for the oxidative addition of aryl halides over other functional groups makes such transformations feasible. nih.gov Similarly, methods have been developed for the highly chemoselective mono-iodination of tyrosine residues in unprotected peptides, demonstrating that the aromatic ring can be targeted without modifying other nucleophilic residues like lysine (B10760008). researchgate.net

Late-stage C-H acylation of tyrosine-containing peptides using palladium catalysis also showcases high levels of selectivity, targeting the ortho C-H bond of the phenol (B47542) ring without affecting other numerous C-H bonds within the peptide structure. researchgate.netnih.gov

Intramolecular and Intermolecular Interactions Governing Reactivity

The three-dimensional structure and reactivity of this compound are governed by a complex interplay of non-covalent interactions.

Intermolecular Interactions: Between molecules, hydrogen bonding plays a dominant role in self-assembly and crystallization. rsc.org The amide groups, the acetyl group, and the phenolic hydroxyl group can all act as hydrogen bond donors and acceptors. Furthermore, the iodine atom can participate in intermolecular halogen bonds with electron-rich atoms like oxygen or nitrogen on neighboring molecules. rsc.org In the solid state, dihalogenated tyrosine derivatives show that a combination of charge-assisted hydrogen bonds and halogen bonds dictates the supramolecular architecture. rsc.org The aromatic rings can also engage in π-stacking interactions. These intermolecular forces are critical in determining the solubility and aggregation properties of the compound and can influence its reactivity in the condensed phase. For example, strong intermolecular aggregation can bury reactive sites, reducing their accessibility and thus lowering reaction rates. acs.org

Solvent Effects on Reaction Pathways

The choice of solvent can have a profound impact on the kinetics, selectivity, and even the mechanism of a reaction.

In the context of palladium-catalyzed couplings, the solvent's ability to dissolve reactants and solubilize the catalyst is fundamental. More importantly, the solvent can influence the outcome by affecting the solubility of byproducts. As mentioned, the inhibitory effect of iodide ions in C-N coupling reactions of aryl iodides can be overcome by using a solvent system (e.g., a mixture that includes a nonpolar solvent) in which the iodide salt (like NaI or CsI) is insoluble and precipitates out of the reaction mixture. nih.gov In some palladium-catalyzed reactions, solvents like toluene (B28343) or ethyl acetate (B1210297) are preferred for industrial applications. acs.org

For iodination reactions, the solvent polarity can affect the stability of charged intermediates and transition states. A study on the iodination of L-tyrosine and 3-iodo-L-tyrosine showed that the solvent affects the ionization of the phenolic hydroxyl group, which in turn influences the rate of iodination, as the phenolate (B1203915) form is more reactive towards electrophiles. nih.gov The use of aqueous buffers is common in enzymatic iodinations to maintain an optimal pH for enzyme activity. nih.govnih.gov However, the addition of organic co-solvents like methanol (B129727) can alter reaction rates and has been explored in various studies. nih.govnih.gov

Fluorescence-based sensing studies of L-tyrosine derivatives have also highlighted the critical role of the solvent in mediating interactions. For example, a tyrosine-derived probe was shown to act as an iodide sensor in aqueous methanol but as a fluoride (B91410) sensor in aqueous DMSO, demonstrating how the solvent environment dictates which non-covalent interactions are favored. rsc.org

Theoretical and Computational Chemistry Studies

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to predicting the electronic structure and inherent reactivity of N-Acetyl-3-iodo-L-tyrosine, amide. These methods solve the Schrödinger equation for the molecule, providing detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For this compound, DFT calculations can elucidate key characteristics that govern its behavior. Studies on similar molecules, like N-acetyl tyrosine, have demonstrated the utility of DFT in computing frontier molecular orbitals (HOMO and LUMO), molecular orbital maps, and dipole moments. mdpi.com

The introduction of an iodine atom to the tyrosine ring significantly influences the electronic properties. DFT calculations can precisely quantify these effects. For instance, the HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. mdpi.com A smaller energy gap suggests higher reactivity. The iodine atom, being highly polarizable, is expected to alter the electron density distribution across the aromatic ring, which can be visualized through molecular electrostatic potential maps. These calculations are crucial for understanding how the molecule will interact with biological targets. mdpi.com

| DFT-Calculated Property | Significance for this compound | Typical Information Gained |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. mdpi.com | A smaller gap suggests it is more reactive. |

| Molecular Orbitals | Shows the distribution of electron density and sites susceptible to electrophilic or nucleophilic attack. mdpi.com | Identifies regions of the molecule likely to engage in chemical reactions. |

| Dipole Moment | Predicts the molecule's polarity and solubility in different environments. mdpi.com | A lower dipole moment may correlate with better bioavailability. mdpi.com |

| Atomic Charges | Quantifies the partial charge on each atom, key for understanding intermolecular interactions like hydrogen bonding. | Determines how the molecule interacts with water and protein residues. |

Ab initio calculations, which are based on first principles without experimental data, are employed to determine properties like radical stabilization energies. For iodinated tyrosine derivatives, understanding how the iodine substituent affects the stability of a tyrosyl radical is critical, especially in the context of biological redox processes. When a tyrosine residue loses a hydrogen atom from its phenolic hydroxyl group, it forms a radical. The stability of this radical is crucial for its subsequent reactions.

Computational studies can calculate the bond dissociation energy of the phenolic O-H bond. The presence of the electron-withdrawing iodine atom at the ortho position (C3) influences the spin density distribution in the resulting radical, thereby affecting its stability. A method for identifying iodinated tyrosine residues involves radical directed dissociation in mass spectrometry, where the fragmentation patterns are indicative of the radical's location and stability. nih.gov Calculating these stabilization energies provides a theoretical foundation for interpreting such experimental results and predicting the radical's behavior in enzymatic or chemical reactions.

Molecular Dynamics (MD) Simulations of this compound within Biomolecular Complexes

Molecular dynamics (MD) simulations are a powerful computational tool for studying the physical movement of atoms and molecules over time. To understand the function and interaction of this compound in a biological context, MD simulations are used to model its behavior within a biomolecular complex, such as a protein's active site. nih.gov

These simulations can reveal how the iodinated compound binds to its target and the conformational changes that occur upon binding. Key metrics, such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms, are calculated to assess the stability of the complex over the simulation time. mdpi.com For example, a stable complex will exhibit low RMSD values throughout the simulation run. mdpi.com Furthermore, MD simulations allow for the detailed analysis of non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the surrounding amino acid residues, which are critical for binding affinity and specificity. nih.gov

Development and Refinement of Force Field Parameters for Iodinated Tyrosine Derivatives

Accurate MD simulations are critically dependent on the quality of the force field, which is a set of parameters that defines the potential energy of the system. For non-standard residues like this compound, these parameters are often not available in standard force fields like AMBER or CHARMM. frontiersin.orgresearchgate.net

Therefore, a crucial step is the development and refinement of specific force field parameters for iodinated tyrosine derivatives. This process typically involves:

Deriving Charge Parameters: Using quantum mechanical calculations, often with the Restrained Electrostatic Potential (RESP) fitting approach, to determine the partial atomic charges. frontiersin.orgnih.gov This ensures that the electrostatic interactions are modeled accurately.

Parameterizing Bonded Terms: Defining parameters for bonds, angles, and dihedrals involving the iodine atom. These are often obtained by fitting to high-level QM calculations of model compounds.

Validation: The new parameters are tested by comparing the computationally derived structural and energetic properties with QM calculations or experimental data. For instance, the structures of dipeptides containing the unnatural amino acid are optimized using the new force field and compared to their QM-optimized structures, with a low root-mean-square deviation (RMSD) indicating good agreement. frontiersin.orgnih.gov Studies have successfully developed parameters for 18 phenylalanine and tyrosine derivatives compatible with the Amber ff14SB force field, achieving an average RMSD of only 0.1 Å compared to QM structures. frontiersin.orgnih.gov

| Force Field Development Step | Method | Purpose | Validation Metric |

| Charge Derivation | Quantum Mechanics (QM) with RESP fitting. frontiersin.orgnih.gov | To accurately model electrostatic interactions. | Comparison of relative energies with benchmark QM data (e.g., MP2/TZ level). frontiersin.org |

| Parameterization | Fitting to QM data for model compounds. | To define bonded interactions (bonds, angles, dihedrals). | Not specified |

| Validation | Molecular Dynamics (MD) Simulations. frontiersin.orgnih.gov | To test the performance of the new parameters in a dynamic environment. | Root Mean Square Deviation (RMSD) between simulated and crystal structures (target ~1.0 Å). frontiersin.orgnih.gov |

Computational Design of Derivatives with Enhanced or Targeted Properties

Computational chemistry provides a framework for the rational design of derivatives of this compound with enhanced or targeted properties. By using the computational tools described above, researchers can predict how chemical modifications would affect the molecule's function before undertaking expensive and time-consuming synthesis. frontiersin.org

For example, if the goal is to improve binding affinity to a specific protein, docking studies and MD simulations can be used to screen a virtual library of derivatives. Modifications could include changing the position of the iodine atom, introducing additional halogens, or altering other functional groups. QM calculations can predict how these changes would affect the molecule's electronic properties and reactivity. mdpi.com This in silico design process accelerates the discovery of new molecules with desired biological activities and provides a deeper understanding of structure-activity relationships.

Derivatives and Analogs of N Acetyl 3 Iodo L Tyrosine, Amide

Design and Synthesis of Novel Iodinated Tyrosine-Based Compounds

The design of novel iodinated tyrosine-based compounds often begins with N-acetyl-L-tyrosine or its amide as a starting scaffold. The introduction of iodine onto the tyrosine ring is a key modification that can significantly alter the compound's properties. The position and number of iodine atoms are critical design elements. Iodination typically occurs at the ortho positions to the hydroxyl group (positions 3 and 5) due to the activating nature of the phenol (B47542). researchgate.netacs.org

Synthetic strategies for iodination must be carefully chosen to achieve the desired regioselectivity (mono- versus di-iodination) and to be compatible with other functional groups in the molecule. Common methods for the iodination of tyrosine and its derivatives include electrophilic aromatic substitution using various iodinating agents.

Methods for Iodination of Tyrosine Derivatives:

| Iodinating Agent/Method | Description | Selectivity | Reference |

| Iodine Monochloride (ICl) | A common and effective reagent for the iodination of tyrosine. Reaction conditions can be controlled to favor mono- or di-substitution. acs.org | Can produce both mono- and di-iodinated products. | acs.org |

| Iodide + Oxidizing Agent | Systems like Sodium Iodide (NaI) combined with an oxidizing agent such as Chloramine-T or Iodogen are widely used, particularly for radioiodination. researchgate.netnih.gov | Reaction conditions (pH, stoichiometry) can be tuned to control the degree of iodination. acs.orgnih.gov | researchgate.netacs.orgnih.gov |

| Selectfluor™ + NaI | A modern method reported for mild and effective mono-iodination of tyrosine residues in unprotected peptides. It offers high chemoselectivity. researchgate.net | Highly selective for mono-iodination. | researchgate.net |

| Enzymatic Iodination | Peroxidases, in the presence of iodide and a source of hydrogen peroxide, can catalyze the iodination of tyrosine residues. | Can be highly specific depending on the enzyme and substrate. |

The synthesis of N-Acetyl-3-iodo-L-tyrosine, amide, specifically involves the controlled mono-iodination of N-Acetyl-L-tyrosinamide. A study comparing the kinetics of iodination of N-acetyl-L-tyrosine and N-acetyl-3-iodo-L-tyrosine provides insight into the synthetic control required. acs.org Further derivatization can be achieved by modifying the N-acetyl group or the C-terminal amide, or by using the iodine atom as a handle for cross-coupling reactions, such as the Suzuki or Sonogashira couplings, to introduce new functionalities. rsc.org The design of these compounds is often guided by the intended application, for instance, creating analogs with altered receptor binding affinity or developing precursors for radiolabeled imaging agents. nih.gov

Peptide and Protein Conjugates of this compound

The tyrosine residue, including its iodinated forms, is a valuable target for the site-specific modification and conjugation of peptides and proteins. princeton.edu While direct conjugation of this compound, to larger biomolecules is not extensively documented, the principles of tyrosine bioconjugation are well-established and applicable. These methods leverage the unique reactivity of the phenol side chain.

One prominent strategy involves the enzymatic oxidation of the tyrosine phenol group to a reactive ortho-quinone by tyrosinase. nih.govchemrxiv.orgresearchgate.netresearchgate.net This quinone intermediate is a potent electrophile that can react with various nucleophiles on a target protein or peptide, such as cysteine thiols or anilines, to form stable covalent bonds. researchgate.netacs.org This method allows for the site-specific formation of protein-protein or protein-peptide conjugates under mild, physiological conditions. nih.govresearchgate.net

Another innovative approach utilizes hypervalent iodine reagents to achieve tyrosine-selective bioconjugation. rsc.orgnih.govresearchgate.net In this method, tyrosine residues react with reagents like ethynylbenziodoxolones (EBX) under biocompatible conditions to form stable bioconjugates. nih.gov These conjugates can then be further functionalized, for example, through palladium-catalyzed cross-coupling reactions. rsc.orgnih.gov

The presence of the iodine atom in this compound, offers an additional handle for conjugation. The carbon-iodine bond can participate in transition metal-catalyzed cross-coupling reactions, providing an orthogonal strategy to the phenol-based methods. This dual reactivity makes iodinated tyrosine derivatives powerful tools for creating complex biomolecular constructs.

Potential Bioconjugation Strategies for Iodinated Tyrosine Derivatives:

| Strategy | Description | Key Features | Reference |

| Tyrosinase-Mediated Oxidative Coupling | The enzyme tyrosinase oxidizes the tyrosine phenol to an o-quinone, which reacts with nucleophiles (e.g., cysteine). nih.govresearchgate.netacs.org | Site-specific, occurs under mild aqueous conditions. chemrxiv.orgresearchgate.net | nih.govchemrxiv.orgresearchgate.netresearchgate.netacs.org |

| Hypervalent Iodine Chemistry | Tyrosine residues react with ethynylbenziodoxolones (EBX) to form stable vinylbenziodoxolones (VBX) bioconjugates. nih.gov | Chemo- and site-selective, compatible with physiological conditions. rsc.orgresearchgate.net | rsc.orgnih.govresearchgate.net |

| Palladium-Catalyzed Cross-Coupling | The C-I bond on the iodinated ring can be used for reactions like Suzuki or Sonogashira coupling to link to other molecules. | Orthogonal to other bioconjugation methods; allows for diverse modifications. | rsc.org |

Structure-Activity Relationship (SAR) Studies of Amide Derivatives of Tyrosine

Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For amide derivatives of tyrosine, including this compound, SAR studies focus on how modifications to the core structure affect its interactions with biological targets. Key points of modification include the N-terminal acetyl group, the C-terminal amide, and substitutions on the aromatic ring.

The N-acyl group plays a significant role in the biological properties of amino acid derivatives. The nature of the acyl chain (e.g., acetyl vs. longer fatty acyl chains) can influence the compound's lipophilicity, membrane permeability, and interaction with enzymes or receptors. nih.govfrontiersin.org N-acetylation, as in N-acetyltyrosine, can alter solubility and metabolic stability compared to the free amino acid. drugbank.com

Halogenation of the tyrosine ring, specifically iodination, has a profound impact on the molecule's properties. nih.gov

Electronic Effects : Iodine is an electron-withdrawing group, which can alter the pKa of the phenolic hydroxyl group.

Steric Effects : The large size of the iodine atom can create steric hindrance or introduce new, favorable interactions within a binding pocket.

Halogen Bonding : The iodine atom can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms like oxygen or nitrogen in a receptor, potentially enhancing binding affinity and specificity. researchgate.net

A study on MMP-9-responsive peptides demonstrated that replacing tyrosine with 3-iodotyrosine enhanced the rate of enzymatic cleavage. nih.gov This was attributed to the iodine inducing a more ordered peptide structure through intramolecular interactions, making the cleavage site more accessible to the enzyme. nih.gov This highlights how a single iodine atom can significantly influence the conformation and biological processing of a tyrosine-containing molecule.

Exploration of this compound as a Scaffold for Diverse Chemical Probes

A chemical probe is a small molecule used to study and manipulate biological systems. The structure of this compound, makes it an excellent scaffold for the development of diverse chemical probes, particularly for bioimaging and diagnostics.

The iodinated aromatic ring is a key feature for creating radiolabeled probes. acs.org Radioactive isotopes of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) can be incorporated to produce radiotracers for medical imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). nih.gov The synthesis of these probes involves the radioiodination of a precursor, such as N-acetyl-L-tyrosinamide. The resulting radiolabeled compound can be used to track biological processes or target specific tissues, such as tumors.

Furthermore, the tyrosine scaffold itself can be the basis for fluorescent probes. rsc.orgresearchgate.net Modifications to the tyrosine structure can yield compounds whose fluorescence properties change upon binding to a specific analyte or in response to a particular microenvironment. For example, L-tyrosine has been used to create fluorescent sensors for detecting ions like iodide and fluoride (B91410). rsc.orgresearchgate.net

The N-acetyl and C-amide groups provide stability and can be modified to attach other functionalities, such as targeting ligands or other reporter groups. The iodine atom also serves as a versatile chemical handle for "late-stage functionalization" via cross-coupling reactions. rsc.org This allows for the attachment of fluorophores, affinity tags, or other molecular entities after the core scaffold has been synthesized, providing a modular approach to probe design. researchgate.net

Applications of Tyrosine-Based Scaffolds in Probe Development:

| Probe Type | Role of the Scaffold | Key Modifications | Reference |

| Radiolabeled Probes | The tyrosine ring is directly labeled with a radioactive iodine isotope. | Introduction of ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I. | acs.orgnih.gov |

| Fluorescent Probes | The tyrosine derivative forms the core of a fluorophore or a sensor that reports on its environment. | Attachment of nitrobenzyl groups or other fluorogenic moieties. | rsc.orgresearchgate.net |

| Bioconjugation Handles | The iodine atom serves as a site for attaching other molecules via cross-coupling reactions. | Suzuki, Sonogashira, or other palladium-catalyzed couplings. | researchgate.netrsc.org |

Isodityrosine and Other Crosslinking Tyrosine Derivatives in Biological Systems

In addition to serving as a building block for proteins and a precursor for specialized molecules, tyrosine can undergo oxidative coupling to form covalent crosslinks between polypeptide chains. These crosslinks are crucial for the structure and function of various biological materials. The primary forms of these crosslinks are dityrosine, isodityrosine, and di-isodityrosine.

Dityrosine is formed by a carbon-carbon bond between the ortho positions of two tyrosine residues. nih.gov This crosslink is generated through the enzyme- or radical-mediated oxidation of tyrosine, leading to the formation of tyrosyl radicals that subsequently dimerize. nih.govtaylorandfrancis.com Dityrosine is characterized by its unique fluorescence, which allows it to be used as a biomarker for oxidative stress and protein damage. nih.govwikipedia.org It is found in a variety of biological contexts, from the elastic protein resilin in insects to aggregated proteins associated with neurodegenerative diseases like Alzheimer's. nih.govacs.org

Isodityrosine is an isomer of dityrosine where the two tyrosine units are linked by a diphenyl ether bond. nih.govscispace.comresearchgate.net It was first identified in plant cell wall glycoproteins, particularly extensins. nih.govscispace.com The formation of isodityrosine crosslinks is believed to be catalyzed by peroxidases and is essential for the insolubilization and structural integrity of the plant cell wall, contributing to plant growth and defense mechanisms. nih.govresearchgate.net Dithiothreitol, a reducing agent, has been shown to inhibit the in vivo synthesis of isodityrosine. nih.govscispace.com

Di-isodityrosine is a tetrameric derivative composed of two isodityrosine units joined by a biphenyl linkage. nih.govportlandpress.com This novel crosslink was isolated from tomato cell walls and represents a higher-order crosslinking structure. nih.govportlandpress.com It is thought to form further interpolypeptide linkages between cell wall proteins, contributing to the creation of a complex and rigid protein network. nih.gov

These naturally occurring crosslinks demonstrate the diverse chemical reactivity of the tyrosine side chain in biological systems, leading to the formation of highly stable structures that are critical for the function of various organisms.

Table of Crosslinking Tyrosine Derivatives:

| Derivative | Linkage Type | Biological Source | Function | Reference |

| Dityrosine | C-C Biphenyl | Resilin (insects), various proteins under oxidative stress | Elasticity, biomarker of oxidative damage | nih.govtaylorandfrancis.comwikipedia.orgacs.orgnih.gov |

| Isodityrosine | Diphenyl Ether | Plant cell wall glycoproteins (extensins) | Structural integrity, insolubilization of cell wall proteins | nih.govscispace.comresearchgate.net |

| Di-isodityrosine | Biphenyl bond between two isodityrosine units | Plant cell wall proteins (tomato) | Higher-order protein crosslinking | nih.govportlandpress.com |

Advanced Analytical Methodologies for Characterization in Academic Research

Mass Spectrometry (MS) for Structural Elucidation and Purity Assessmentscbt.com

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental formula of a compound. It functions by ionizing molecules and then separating these ions based on their mass-to-charge ratio (m/z).

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a soft ionization technique that allows for the analysis of molecules with minimal fragmentation, providing a highly accurate mass measurement of the intact molecule. This accuracy is crucial for confirming the elemental composition. For N-Acetyl-3-iodo-L-tyrosine, amide (Molecular Formula: C₁₁H₁₃IN₂O₃), HR-ESI-MS would be used to verify its exact mass. aschemicals.comresearchgate.net The expected protonated molecular ion [M+H]⁺ would be observed, and its measured mass would be compared to the theoretical value.

Table 1: Predicted HR-ESI-MS Data for this compound

| Ion | Molecular Formula | Theoretical Exact Mass (m/z) |

| [M+H]⁺ | C₁₁H₁₄IN₂O₃⁺ | 349.0047 |

| [M+Na]⁺ | C₁₁H₁₃IN₂O₃Na⁺ | 370.9866 |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

MALDI-TOF MS is another soft ionization technique often employed for larger molecules like peptides and proteins, but it can also be used for small organic molecules. In this method, the analyte is co-crystallized with a matrix material. A pulsed laser desorbs and ionizes the analyte, and the time it takes for the ions to travel through a flight tube to the detector is measured, which corresponds to their m/z. For this compound, MALDI-TOF would primarily serve to confirm the molecular weight, complementing HR-ESI-MS data.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to deduce the structure of a molecule. nih.gov An ion of interest (the precursor ion) is selected, subjected to fragmentation via collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule, revealing its constituent parts.

For this compound, the fragmentation would likely involve characteristic losses of the acetamido and amide groups, as well as fragmentation of the tyrosine side chain. The fragmentation of related iodinated tyrosines often involves the loss of iodine and cleavage around the amino acid backbone. chemicalbook.com

Table 2: Predicted Key MS/MS Fragment Ions for this compound ([M+H]⁺ Precursor)

| Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Structural Origin |

| 332.0 | NH₃ | Loss of the terminal amide group |

| 306.0 | CH₃CONH₂ | Loss of the acetamide (B32628) group |

| 222.1 | I | Loss of the iodine atom |

| 107.1 | C₁₁H₁₀IN₂O₂ | Benzylic fragment (hydroxyphenyl) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysischemicalbook.com

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the detailed atomic structure of a molecule in solution. It provides information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei like ¹H and ¹³C.

One-Dimensional (1D) NMR Spectroscopy (e.g., ¹H, ¹³C NMR)chemicalbook.com

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their neighboring protons. For this compound, the ¹H NMR spectrum would show distinct signals for the acetyl methyl protons, the α- and β-protons of the amino acid backbone, the aromatic protons on the iodinated ring, and the protons of the terminal amide group. Data from 3-iodo-L-tyrosine and N-acetyl-L-tyrosine can be used to predict the chemical shifts. chemicalbook.comnih.gov

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Acetyl (CH₃) | ~2.0 | Singlet (s) |

| β-CH₂ | ~2.8 - 3.1 | Multiplet (m) |

| α-CH | ~4.5 | Multiplet (m) |

| Aromatic CH (position 5) | ~6.8 | Doublet (d) |

| Aromatic CH (position 6) | ~7.1 | Doublet of doublets (dd) |

| Aromatic CH (position 2) | ~7.5 | Doublet (d) |

| Amide (NH₂) | ~7.0, ~7.4 | Broad singlets (br s) |

| Acetamido (NH) | ~8.2 | Doublet (d) |

¹³C NMR Spectroscopy: This method provides a signal for each unique carbon atom in the molecule, offering a map of the carbon skeleton. The chemical shifts are indicative of the carbon's hybridization and chemical environment. The presence of the electron-withdrawing iodine atom would significantly influence the chemical shifts of the aromatic carbons.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Acetyl (CH₃) | ~23 |

| β-C | ~37 |

| α-C | ~55 |

| C-I (Aromatic) | ~87 |

| Aromatic CH | ~115 - 138 |

| C-OH (Aromatic) | ~155 |

| Acetyl (C=O) | ~172 |

| Amide (C=O) | ~175 |

Two-Dimensional (2D) NMR Spectroscopy for Connectivity and Proximity Information

While 1D NMR provides fundamental information, 2D NMR experiments are essential for unambiguously assigning all signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, identifying which protons are directly connected through a few chemical bonds. For this compound, COSY would show correlations between the α-CH and β-CH₂ protons, and among the coupled aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is invaluable for assigning the signals in the ¹³C NMR spectrum by linking them to their attached, and often more easily assigned, protons.

Chromatographic Separation Techniques for Purity and Isolation

Chromatographic methods are indispensable for the separation and purification of this compound from reaction mixtures and for the determination of its purity. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful and widely used analytical technique for the analysis of this compound. This hyphenated technique provides both separation and identification of the compound in a single analysis.

In a typical HPLC-MS analysis of this compound, a reversed-phase HPLC column (e.g., C18) is often employed. The separation is based on the compound's hydrophobicity. A mobile phase consisting of a mixture of an aqueous component (often with an acid additive like formic acid or acetic acid to improve peak shape and ionization) and an organic solvent (such as acetonitrile (B52724) or methanol) is used. A gradient elution, where the proportion of the organic solvent is increased over time, is commonly utilized to ensure the efficient separation of the target compound from any impurities or byproducts.

The eluent from the HPLC is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for a molecule like this compound, as it is a soft ionization method that minimizes fragmentation and typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z), providing the molecular weight of the compound. For this compound (C₁₁H₁₃IN₂O₃), the expected monoisotopic mass is approximately 348.00 g/mol .

Table 1: Illustrative HPLC-MS Parameters for this compound Analysis

| Parameter | Example Condition |

| HPLC System | Agilent 1260 Infinity II or similar |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 40 °C |

| Injection Vol. | 5 µL |

| MS Detector | Agilent 6120 Quadrupole LC/MS or similar |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Range | m/z 100 - 500 |

| Fragmentor Voltage | 70 V |

This table represents typical starting conditions and may require optimization for specific sample matrices.

Spectroscopic Techniques for Characterization Beyond NMR and MS

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. When a sample of this compound is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's structure.

The FT-IR spectrum of this compound would be expected to show several key absorption bands corresponding to its functional groups. These include:

O-H Stretch: A broad absorption band typically in the region of 3200-3600 cm⁻¹, corresponding to the phenolic hydroxyl group on the tyrosine ring.

N-H Stretch: Absorption bands in the region of 3100-3500 cm⁻¹, which can be attributed to the N-H bonds of the primary amide and the secondary amide (acetyl group).

C=O Stretch: Strong absorption bands are expected in the carbonyl region (1600-1800 cm⁻¹). The primary amide carbonyl (C=O) usually appears around 1630-1695 cm⁻¹, and the secondary amide (acetyl) carbonyl stretch is typically found around 1630-1680 cm⁻¹.

Aromatic C=C Bending: Bands in the region of 1450-1600 cm⁻¹ are characteristic of the aromatic ring.

C-I Stretch: The carbon-iodine bond will have a characteristic stretching vibration, typically found in the lower frequency region of the spectrum (below 600 cm⁻¹).